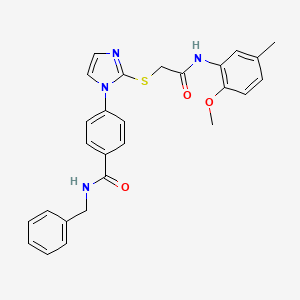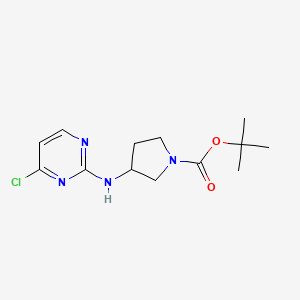
tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate” is a chemical compound . It is often used in the field of chemical research.
Physical And Chemical Properties Analysis
The physical and chemical properties such as density, melting point, boiling point, etc., of “this compound” are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. In medicinal chemistry, the compound has been investigated for its anticancer and antiviral properties. It has also been studied as a potential inhibitor of protein kinases and as a modulator of G protein-coupled receptors. In drug discovery, the compound has been used as a scaffold for the development of new drugs. In agriculture, it has been studied as a potential herbicide.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate is not fully understood. However, studies have suggested that the compound may act by inhibiting protein kinases or modulating G protein-coupled receptors. It may also interfere with DNA replication and cell division, leading to its potential anticancer and antiviral properties.
Biochemical and Physiological Effects:
Studies have shown that this compound can affect various biochemical and physiological processes in cells. It has been shown to inhibit the growth of cancer cells and viruses, as well as modulate the activity of protein kinases and G protein-coupled receptors. However, the compound may also have adverse effects on normal cells, leading to its potential limitations in lab experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate is its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. However, its limitations in lab experiments include its potential adverse effects on normal cells and its limited solubility in certain solvents.
Zukünftige Richtungen
There are several future directions for the research on tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate. These include:
1. Further investigation of its mechanism of action and potential targets in cells.
2. Development of more efficient and sustainable synthesis methods.
3. Exploration of its potential applications in other fields, such as materials science and environmental science.
4. Investigation of its potential side effects and toxicity in vivo.
5. Development of new derivatives and analogs with improved properties and efficacy.
In conclusion, this compound is a chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.
Synthesemethoden
The synthesis of tert-Butyl 3-((4-chloropyrimidin-2-yl)amino)pyrrolidine-1-carboxylate involves the reaction of tert-butyl 3-aminopyrrolidine-1-carboxylate with 4-chloropyrimidin-2-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst, such as triethylamine or potassium carbonate. The resulting product can be purified using various techniques, including column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
tert-butyl 3-[(4-chloropyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-7-5-9(8-18)16-11-15-6-4-10(14)17-11/h4,6,9H,5,7-8H2,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBVRQDTUSAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NC2=NC=CC(=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl 1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]triazole-4,5-dicarboxylate](/img/structure/B2898781.png)
![N-(4-fluorobenzyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2898783.png)
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxypropanoic acid](/img/structure/B2898785.png)
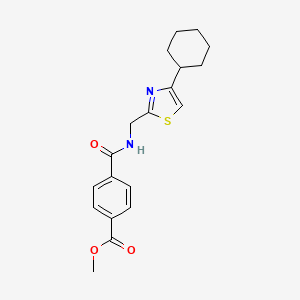
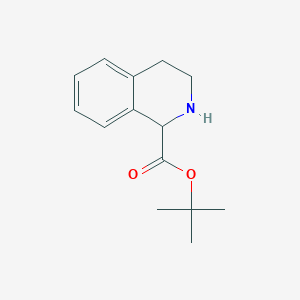
![7-(cyclopropylamino)-2-(4-fluorophenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2898788.png)
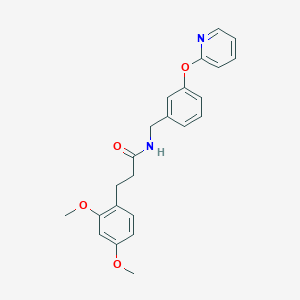
![(2E)-N-{[2,4'-bipyridine]-5-yl}-3-(furan-2-yl)prop-2-enamide](/img/structure/B2898794.png)
![(S)-tert-butyl (2'-oxo-1'-((2-(trimethylsilyl)ethoxy)methyl)-1,1',2',3-tetrahydrospiro[indene-2,3'-pyrrolo[2,3-b]pyridin]-5-yl)carbamate](/img/structure/B2898795.png)
![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2898796.png)

